COX-2 Isoform Selectivity: S-2474 (Isothiazolidine γ-Sultam) vs. COX-1 Baseline
The isothiazolidine γ-sultam derivative S-2474 exhibits pronounced selectivity for the COX-2 isoenzyme over COX-1 in human intact cell assays. This differentiation is critical, as non-selective or COX-1-preferring inhibition (common in traditional NSAIDs) is associated with gastrointestinal toxicity. S-2474 demonstrates an IC₅₀ of 11 nM against COX-2, compared to an IC₅₀ of 27 µM against COX-1 [1]. This results in a selectivity ratio (COX-1/COX-2) of approximately 2455-fold, confirming a strongly differentiated pharmacological profile .
| Evidence Dimension | COX-2 vs. COX-1 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | S-2474 (Isothiazolidine derivative) IC₅₀ (COX-2) = 11 nM; IC₅₀ (COX-1) = 27 µM |
| Comparator Or Baseline | Intra-assay baseline for COX-1 (non-selective inhibition reference) |
| Quantified Difference | ~2455-fold selectivity for COX-2 over COX-1 |
| Conditions | Human intact cell assay |
Why This Matters
This quantified selectivity profile justifies the procurement of specific isothiazolidine γ-sultam derivatives for anti-inflammatory research targeting COX-2 with a reduced risk of the gastric ulceration associated with COX-1 inhibition.
- [1] Chemsrc. S-2474 (CAS 158089-95-3). View Source
